ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H25N3O4S3 and its molecular weight is 491.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C16H18N2O3S2. Its molecular weight is 350.46 g/mol. The intricate structure includes a thieno[2,3-d]pyrimidine core which is known for its diverse biological activities.
Biological Activity Overview
- Anticancer Properties : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to act as a dual inhibitor of enzymes involved in purine nucleotide biosynthesis, particularly targeting AICARFTase and GARFTase. This dual inhibition can be particularly beneficial for overcoming drug resistance in tumors .
- Mechanism of Action : The biological activity is primarily attributed to its ability to interfere with nucleic acid synthesis pathways. The compound's thienoyl side chain enhances its affinity for folate transporters (FRα and PCFT), facilitating cellular uptake and subsequent cytotoxic effects on rapidly dividing cancer cells .
-
Studies and Findings :
- A study demonstrated that modifications in the side chains of thieno[2,3-d]pyrimidines could lead to variations in their anticancer potency. Compounds with three to four carbon atoms in the bridge region showed enhanced inhibitory effects on specific cancer cell lines compared to those with shorter or longer chains .
- Another investigation highlighted that the structural variations within the thieno[2,3-d]pyrimidine framework could influence the compound's selectivity and efficacy against different cancer types .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Case Studies
- Case Study on Drug Resistance : A specific case involved a variant of this compound being tested against drug-resistant tumor models. Results indicated that the dual-targeting mechanism allowed for effective suppression of tumor growth even in resistant strains, highlighting its potential as a therapeutic agent in oncology .
- Clinical Implications : The ability of this compound to modulate enzyme activity suggests potential applications not only in cancer treatment but also in conditions where purine metabolism is disrupted. Further studies are needed to explore these implications fully.
Properties
IUPAC Name |
ethyl 2-[[2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S3/c1-5-25-20(27)17-13-8-7-9-14(13)32-19(17)24-22(25)30-10-15(26)23-18-16(21(28)29-6-2)11(3)12(4)31-18/h5-10H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKIAIREMZLRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC)SC4=C2CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.